molecular formula C13H20BNO4 B2781498 {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid CAS No. 1486485-38-4

{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid

Cat. No.: B2781498
CAS No.: 1486485-38-4
M. Wt: 265.12
InChI Key: BBDSLNZICSZQJI-UHFFFAOYSA-N
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Description

{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid is an organoboron compound with the molecular formula C13H20BNO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid typically involves the reaction of 3-methyl-4-bromoanisole with morpholine in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-methyl-4-[2-(morpholin-4-yl)ethoxy]anisole, which is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It is used in the development of boron-containing drugs and as a tool in biochemical research.

    Medicine: Boronic acids are being explored for their potential in treating diseases such as cancer and diabetes.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the morpholine and ethoxy groups.

    4-Morpholinylphenylboronic Acid: Similar structure but without the methyl group.

    3-Methylphenylboronic Acid: Similar structure but without the morpholine and ethoxy groups.

Uniqueness

{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid is unique due to the presence of both the morpholine and ethoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its solubility and provide additional sites for chemical modification, making it a versatile compound in organic synthesis and research applications.

Properties

IUPAC Name

[3-methyl-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-11-10-12(14(16)17)2-3-13(11)19-9-6-15-4-7-18-8-5-15/h2-3,10,16-17H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDSLNZICSZQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCOCC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486485-38-4
Record name {3-methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid
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